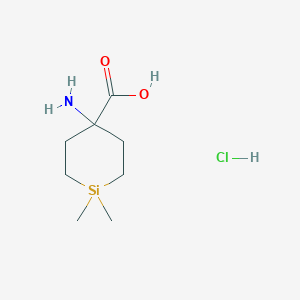

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

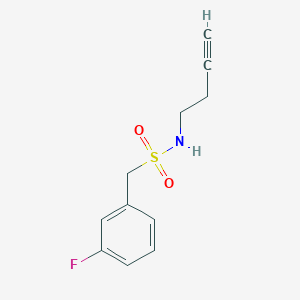

4-Amino-1,1-dimethylsilinane-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416242-90-3 . It has a molecular weight of 223.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Amino-1,1-dimethylsilinane-4-carboxylic acid hydrochloride is 1S/C8H17NO2Si.ClH/c1-12(2)5-3-8(9,4-6-12)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.77 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Synthesis and Molecular Structure

4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride is a compound of interest in the synthesis of complex organic molecules, including amino acids and peptides. Its applications in research primarily revolve around its utility in synthesizing heterocyclic compounds and studying molecular interactions. For example, its derivatives have been utilized in the synthesis of constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins, such as helices and β-sheets. This demonstrates the compound's role in facilitating the design and synthesis of molecules with specific structural and functional properties (Mathieu et al., 2015).

Intermolecular Interactions and Hydrogen Bonding

Research involving 4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride also extends to the study of intermolecular interactions, particularly hydrogen bonding. Studies have examined how derivatives of this compound participate in hydrogen-bonded dimers, revealing insights into molecular recognition and self-complementation mechanisms. Such studies contribute to a broader understanding of the fundamental forces governing molecular assembly and interaction, with implications for the design of novel materials and drugs (Wash et al., 1997).

Bioconjugation and Chemical Biology

In the realm of chemical biology, derivatives of 4-Amino-1,1-dimethylsilinane-4-carboxylic acid; hydrochloride have been explored for their potential in bioconjugation reactions. These studies are pivotal for developing methods to attach biomolecules to one another or to solid supports, facilitating the creation of bioconjugates for therapeutic, diagnostic, or material science applications. For instance, research on amide formation by carbodiimide in aqueous media provides valuable information for bioconjugation strategies in drug development and biomaterials research (Nakajima & Ikada, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

4-amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2Si.ClH/c1-12(2)5-3-8(9,4-6-12)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJEMKORQCCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC(CC1)(C(=O)O)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,1-dimethylsilinane-4-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine](/img/structure/B2757028.png)

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)

![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)